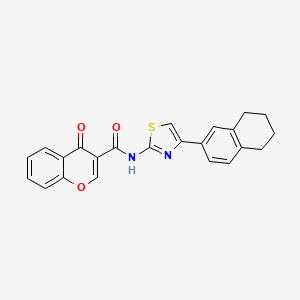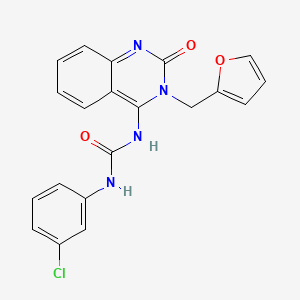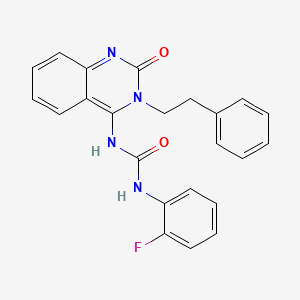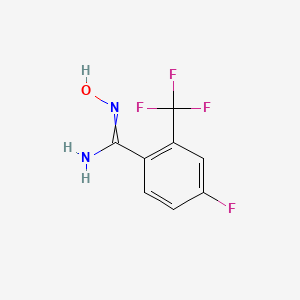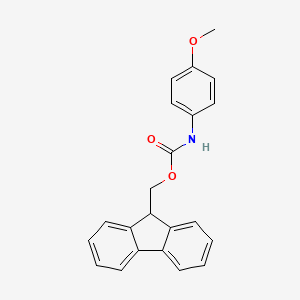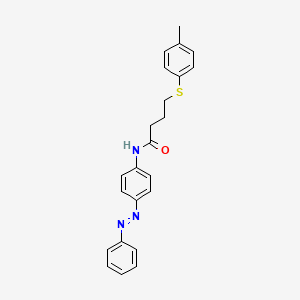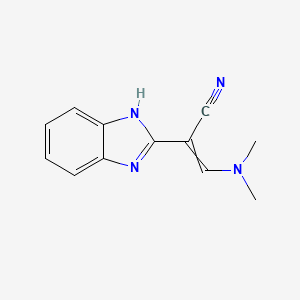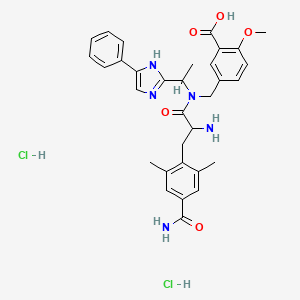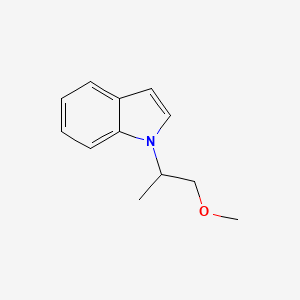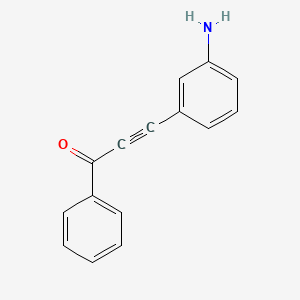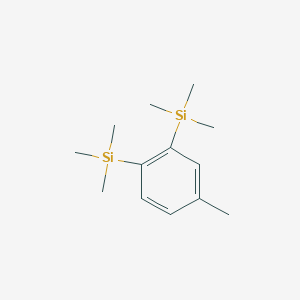
1,2-Bis(trimethylsilyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trimethylsilyl)-4-methylbenzene: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 2 positions, with a methyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(trimethylsilyl)-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of a magnesium reagent. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The reaction conditions are relatively mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke magnesium or the entrainment method can enhance the efficiency and yield of the synthesis. These methods avoid the use of toxic solvents and operate under milder conditions, making them more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(trimethylsilyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like halogens or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Bis(trimethylsilyl)-4-methylbenzene is used as a precursor in the synthesis of benzyne intermediates, which are valuable in organic synthesis for constructing complex aromatic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for applications in electronics and materials science .
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trimethylsilyl)-4-methylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparación Con Compuestos Similares
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl group at the 4 position, making it less sterically hindered.
1,4-Bis(trimethylsilyl)benzene: Has trimethylsilyl groups at the 1 and 4 positions, leading to different reactivity and applications.
Uniqueness: The steric hindrance introduced by the methyl group can affect the compound’s behavior in chemical reactions, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C13H24Si2 |
|---|---|
Peso molecular |
236.50 g/mol |
Nombre IUPAC |
trimethyl-(4-methyl-2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |
Clave InChI |
DOAQVGPYDFAQDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


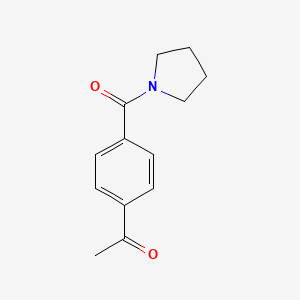
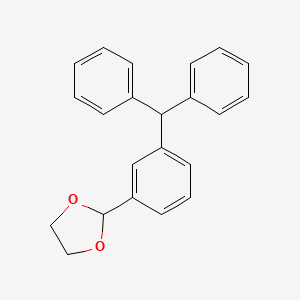
![(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14115430.png)
